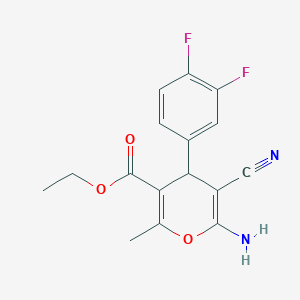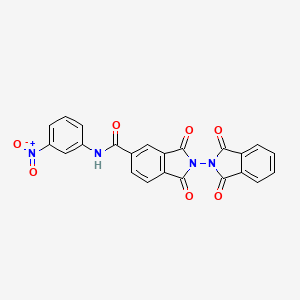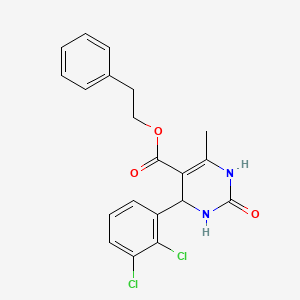![molecular formula C15H24ClNO2 B5074599 2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine](/img/structure/B5074599.png)
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine is an organic compound that belongs to the class of phenoxyethanolamines. This compound is characterized by the presence of a chloro-substituted phenoxy group and a diethylethanamine moiety. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine typically involves a multi-step process:
Formation of 2-chloro-6-methylphenol: This can be achieved through the chlorination of 6-methylphenol.
Etherification: The 2-chloro-6-methylphenol is then reacted with ethylene oxide to form 2-(2-chloro-6-methylphenoxy)ethanol.
Amine Alkylation: The final step involves the reaction of 2-(2-chloro-6-methylphenoxy)ethanol with diethylamine under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions are common to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various substituted phenoxyethanolamines.
科学的研究の応用
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in studies involving receptor binding and enzyme inhibition.
Medicine: Research into its potential therapeutic effects, particularly in the modulation of neurotransmitter systems.
Industry: Employed in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. It can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that alter cellular responses.
類似化合物との比較
Similar Compounds
- 2-chloro-6-methylphenol
- 2-(2-chloro-6-methylphenoxy)ethanol
- N-{2-[2-(2-chloro-6-methylphenoxy)ethoxy]ethyl}-2-propanamine
Uniqueness
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural features that confer distinct chemical and biological properties. Its combination of a chloro-substituted phenoxy group and a diethylethanamine moiety allows for versatile applications in various research fields.
特性
IUPAC Name |
2-[2-(2-chloro-6-methylphenoxy)ethoxy]-N,N-diethylethanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24ClNO2/c1-4-17(5-2)9-10-18-11-12-19-15-13(3)7-6-8-14(15)16/h6-8H,4-5,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASPHALABLCPUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOCCOC1=C(C=CC=C1Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(5E)-1-(2,4-dichlorophenyl)-5-[(2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5074519.png)
![(E)-2-[(2-chlorobenzoyl)amino]-3-(4-chlorophenyl)prop-2-enoic acid](/img/structure/B5074529.png)
![1-(4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzoyl)azocane](/img/structure/B5074534.png)

![N-(4-fluorobenzyl)-3-[1-(2-thienylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5074540.png)
![1-(7-methoxy-1,3-benzodioxol-5-yl)-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B5074544.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(cyclohexylsulfamoyl)-2-methylphenoxy]acetamide](/img/structure/B5074550.png)
![1-Chloro-4-[2-[2-(2-methoxy-4-methylphenoxy)ethoxy]ethoxy]-2,3-dimethylbenzene](/img/structure/B5074567.png)
![Ethyl 4-{1-[4-(hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate](/img/structure/B5074575.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 2-furoate](/img/structure/B5074592.png)
![7-amino-5-(2,4-dichlorophenyl)-2-methyl-4-oxo-3,5-dihydro-4H-pyrano[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B5074600.png)


